1-Iodo-3,5-dinitrobenzene

Crystal Engineering Supramolecular Chemistry Solid-State Materials

This 3,5-dinitro-substituted iodoarene offers unrivaled reactivity in palladium-catalyzed cross-couplings versus bromo/chloro analogs, enabling mild-condition Stille, Sonogashira, and Heck reactions. Its strong halogen-bond donor character ensures reliable supramolecular assembly for pharmaceutical co-crystals and functional materials. Choose 1-iodo-3,5-dinitrobenzene to eliminate ambident electrophilicity risks and achieve superior regioselectivity in SNAr transformations.

Molecular Formula C6H3IN2O4
Molecular Weight 294 g/mol
CAS No. 6276-04-6
Cat. No. B1296902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodo-3,5-dinitrobenzene
CAS6276-04-6
Molecular FormulaC6H3IN2O4
Molecular Weight294 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1[N+](=O)[O-])I)[N+](=O)[O-]
InChIInChI=1S/C6H3IN2O4/c7-4-1-5(8(10)11)3-6(2-4)9(12)13/h1-3H
InChIKeyAISNAASNOWRWIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Iodo-3,5-dinitrobenzene CAS 6276-04-6: Halogenated Dinitrobenzene Building Block for Cross-Coupling and Supramolecular Synthesis


1-Iodo-3,5-dinitrobenzene (CAS 6276-04-6), also designated 3,5-dinitroiodobenzene, is a meta-diiodo-substituted dinitrobenzene derivative bearing an iodine atom flanked by two electron-withdrawing nitro groups. This electron-deficient aryl iodide exhibits a molecular formula of C₆H₃IN₂O₄ and a molecular weight of 294.01 g/mol . The compound crystallizes as yellow needle-like crystals with a melting point of 108–111 °C and a density of approximately 2.174 g/cm³ . The strong electron-withdrawing effect of the 3,5-dinitro substitution pattern activates the aryl iodide for transition metal-catalyzed cross-coupling reactions while simultaneously conferring distinctive solid-state packing motifs and halogen-bonding capacity that differentiate it from other halogenated nitroaromatics.

Why 1-Iodo-3,5-dinitrobenzene Cannot Be Substituted by Other Halo-dinitrobenzenes in SNAr and Cross-Coupling Workflows


The halogen atom in 1-halo-3,5-dinitrobenzenes exerts a decisive influence on both the regiochemical outcome of aromatic nucleophilic substitution (SNAr) reactions and the efficiency of palladium-catalyzed cross-couplings. In the 3,5-dinitro-substituted series, 1-chloro- and 1-bromo-3,5-dinitrobenzene exhibit dual reactivity, undergoing nucleophilic displacement at either the halogen position or a nitro group depending on nucleophile hardness and solvent polarity [1]. This ambident electrophilicity introduces product mixture risk that the iodo analog substantially mitigates. Furthermore, the relative reactivity order for oxidative addition to palladium(0) is I > Br ≫ Cl, making 1-iodo-3,5-dinitrobenzene the kinetically preferred substrate for Sonogashira, Heck, and Suzuki-Miyaura couplings where electron-deficient aryl bromides or chlorides may fail to react under mild conditions. In supramolecular crystal engineering applications, the halogen-bond donor strength of iodoarenes markedly exceeds that of bromo- and chloroarenes; bromo-analogues display only a 60% co-crystallization success rate while chloro-analogues yield no co-crystals under comparable conditions [2].

Quantitative Differentiation Evidence for 1-Iodo-3,5-dinitrobenzene vs. Closest Analogs: Crystallographic, Halogen-Bonding, and Reactivity Data


Crystal Packing Architecture Differentiation: 1-Iodo-3,5-dinitrobenzene Forms NO₂···NO₂ Linked Sheets Unlike 1-Iodo-3-nitrobenzene

Single-crystal X-ray diffraction analysis reveals that 1-iodo-3,5-dinitrobenzene adopts a crystal packing arrangement fundamentally distinct from its mono-nitro analog 1-iodo-3-nitrobenzene. In the dinitro compound, the nitro groups are not coplanar with the benzene ring, and the molecules assemble into two-dimensional sheets stabilized exclusively by NO₂···NO₂ interactions [1]. By contrast, 1-iodo-3-nitrobenzene crystallizes with planar molecules linked by both I···I and NO₂···NO₂ interactions. Neither compound forms the highly symmetrical I···NO₂ intermolecular motifs observed in 4-iodonitrobenzene.

Crystal Engineering Supramolecular Chemistry Solid-State Materials

Halogen-Bond Donor Strength: 1-Iodo-3,5-dinitrobenzene Forms C–I···N Bonds 23% Shorter than VDW Sum with DABCO

1-Iodo-3,5-dinitrobenzene functions as a potent halogen-bond donor, forming a C–I···N halogen bond with 1,4-diazabicyclo[2.2.2]octane (DABCO) that is 23% shorter than the sum of standard van der Waals radii [1]. This represents a surprisingly strong interaction compared to typical secondary C–I···O₂NAr halogen bonds observed in iodonitrobenzene co-crystals, which are only approximately 13% shorter than van der Waals radii [1].

Halogen Bonding Co-crystal Design Non-covalent Interactions

SNAr Regioselectivity Advantage: 1-Iodo-3,5-dinitrobenzene Avoids Dual-Reactivity Ambiguity Observed in Chloro and Bromo Analogs

Aromatic nucleophilic substitution on 1-halo-3,5-dinitrobenzenes can proceed with replacement of either the halogen atom or a nitro group. In 1-chloro- and 1-bromo-3,5-dinitrobenzene, the reaction outcome is highly sensitive to nucleophile hardness/softness and solvent polarity, leading to product mixtures or unpredictable regiochemistry [1]. The carbon-iodine bond in 1-iodo-3,5-dinitrobenzene is significantly weaker (bond dissociation energy: C–I ≈ 222 kJ/mol vs. C–Br ≈ 285 kJ/mol vs. C–Cl ≈ 340 kJ/mol) and more polarizable, strongly favoring nucleophilic attack at the iodine-bearing carbon over nitro displacement.

Aromatic Nucleophilic Substitution Reaction Selectivity Process Chemistry

Physical Property Distinction: Melting Point and Density Differentiate from 2,4-Dinitroiodobenzene Isomer

The 3,5-dinitro substitution pattern confers markedly different physical properties relative to the 2,4-dinitro regioisomer, facilitating unambiguous identification and purity assessment. 1-Iodo-3,5-dinitrobenzene exhibits a melting point of 108–111 °C and density of 2.174 g/cm³ , whereas the 2,4-dinitro isomer (1-iodo-2,4-dinitrobenzene, CAS 709-49-9) melts at 86–88 °C .

Analytical Characterization Quality Control Material Purity

Stille Coupling Reactivity Benchmark: Direct Allylation Yields 20% Under Standard Pd Catalysis

Direct allylation of 3,5-dinitroiodobenzene with tributylallyltin in the presence of a palladium complex catalyst proceeds with a yield of 20% after one week of reaction time under the specified conditions [1]. This yield, while modest, establishes a reproducible synthetic baseline for Stille-type coupling onto this strongly deactivated aromatic system—a transformation that would be substantially less efficient or non-productive with the corresponding bromo- or chloro-dinitrobenzene analogs due to their lower oxidative addition propensity.

Palladium Catalysis Cross-Coupling Synthetic Methodology

High-Value Application Scenarios Where 1-Iodo-3,5-dinitrobenzene Delivers Measurable Advantage


Supramolecular Co-Crystal Engineering Requiring Strong, Directional Halogen Bonds

The 23% bond-length contraction observed in C–I···N halogen bonds with DABCO [1] makes 1-iodo-3,5-dinitrobenzene a preferred halogen-bond donor for constructing pharmaceutical co-crystals and functional organic materials. This strength exceeds typical iodo-nitro interactions by approximately 10 percentage points, enabling reliable supramolecular assembly where weaker halogen-bond donors fail.

Synthesis of 3,5-Dinitrophenyl-Functionalized Molecules via Palladium-Catalyzed Cross-Coupling

As the only halogen in the 3,5-dinitrobenzene series that undergoes efficient oxidative addition to palladium(0) under mild conditions, 1-iodo-3,5-dinitrobenzene is the substrate of choice for Sonogashira, Heck, and Stille couplings targeting the electron-deficient 3,5-dinitrophenyl scaffold [2]. The benchmark Stille allylation yield of 20% [2] establishes a baseline for further optimization, while chloro and bromo analogs are effectively unreactive under comparable conditions.

Precursor to 3,5-Diaminoiodobenzene via Chemoselective Nitro Reduction

Reduction of the nitro groups in 1-iodo-3,5-dinitrobenzene yields 1-iodo-3,5-diaminobenzene—a key intermediate for azo dyes and polyaniline derivatives—without affecting the carbon-iodine bond . The ortho/para-directing character of the resulting amino groups enables subsequent electrophilic substitution chemistry that would be precluded by alternative synthetic routes starting from chlorinated or brominated precursors.

Crystal Engineering of Layered Organic Materials via NO₂···NO₂ Sheet Assembly

The exclusive NO₂···NO₂ sheet-forming packing motif of 1-iodo-3,5-dinitrobenzene, as determined by single-crystal X-ray diffraction [3], enables rational design of two-dimensional layered materials where the iodine substituent remains available for further functionalization or halogen-bond-mediated interlayer crosslinking.

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